

Picogreen dye excitation and emission spectra for fluorescence microscopy

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An In-Depth Technical Guide to PicoGreen Dye for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **PicoGreen** dye, focusing on its spectral properties and application in fluorescence microscopy for the sensitive and specific quantification of double-stranded DNA (dsDNA).

Introduction to PicoGreen Dye

PicoGreen® is an asymmetrical cyanine fluorescent dye renowned for its ultra-sensitive and highly selective detection of double-stranded DNA (dsDNA).[1][2] Upon binding to dsDNA, the dye's fluorescence quantum yield increases by over 1000-fold, while its fluorescence when unbound in solution is negligible.[3][4] This property makes it an exceptional tool for quantifying minute amounts of dsDNA, with a detection limit as low as 25 pg/mL.[5][6]

The primary advantages of the **PicoGreen** assay are its high sensitivity, broad dynamic range extending over four orders of magnitude, and its selectivity for dsDNA over single-stranded DNA (ssDNA) and RNA.[1][6] These characteristics make it superior to traditional UV absorbance methods, which are less sensitive and prone to interference from RNA, proteins, and other contaminants.[7][8] While extensively used in solution-based assays with



fluorometers and microplate readers, **PicoGreen** is also a valuable reagent for visualizing and quantifying dsDNA within cellular contexts using fluorescence microscopy.[9]

Spectral and Photophysical Properties

The utility of a fluorescent dye is defined by its spectral and photophysical characteristics. **PicoGreen** exhibits an excitation maximum and an emission maximum that are well-suited for standard fluorescence microscopy setups. When bound to dsDNA, its molar extinction coefficient is high, and it has a strong quantum yield, contributing to its bright fluorescence signal.[6][10]

Table 1: Core Spectral and Photophysical Properties of PicoGreen-dsDNA Complex

Property	Value	References
Excitation Maximum	~502 nm (range: 485-502 nm)	[5][11]
Emission Maximum	~522 nm (range: 520-528 nm)	[5][11]
Quantum Yield	~0.5	[6]
Molar Extinction Coefficient	~70,000 cm ⁻¹ M ⁻¹	[6][10]
Fluorescence Enhancement	>1000-fold	[1][3][6]
Linear Detection Range	25 pg/mL to 1000 ng/mL	[6][10]

Instrumentation for Fluorescence Microscopy

The spectral properties of **PicoGreen** are compatible with common laser lines and filter sets found on many fluorescence microscopes. The ideal setup utilizes an excitation source that overlaps with its ~502 nm peak and an emission filter that captures its ~522 nm peak.

Table 2: Recommended Filter Sets for **PicoGreen** Microscopy



Component	Wavelength/Range	Description	References
Excitation Source	488 nm laser line	A common and efficient excitation source for PicoGreen.	[11]
Excitation Filter	~480/20 nm or ~485/20 nm	A bandpass filter centered around 480- 485 nm is ideal.	[2][5]
Dichroic Mirror	~510 nm	A longpass mirror that reflects excitation light and transmits emission light.	
Emission Filter	~520/20 nm or ~530/30 nm	A bandpass filter centered around 520- 530 nm to collect the fluorescence signal.	[2][5][11]

Experimental Protocols Protocol for dsDNA Quantification in Solution (Microplate Reader)

This protocol provides a standard method for quantifying dsDNA in solution, which is foundational for understanding the dye's behavior.

Materials:

- Quant-iT™ PicoGreen® dsDNA Assay Kit (contains PicoGreen reagent, 20x TE buffer, and a DNA standard).[1][12]
- Nuclease-free water.
- Black, flat-bottom 96-well microplates.[1]
- Fluorescence microplate reader with filters for fluorescein or similar dyes.[5]



Methodology:

- Reagent Preparation:
 - Allow all components to equilibrate to room temperature. The **PicoGreen** reagent is solid
 at 4°C and must thaw completely.[1] Protect the dye from light at all times by covering it
 with foil.[2]
 - Prepare a 1x TE buffer by diluting the provided 20x TE concentrate with nuclease-free water.[8]
 - Prepare an aqueous working solution of **PicoGreen** reagent by diluting the concentrated DMSO stock 200-fold in 1x TE buffer. This solution is stable for only a few hours and should be prepared fresh.[8]
- DNA Standard Curve Preparation:
 - Prepare a 2 μg/mL dsDNA stock solution by diluting the provided DNA standard in 1x TE buffer.[5]
 - Create a series of dsDNA standards through serial dilution of the 2 μg/mL stock. For a high-range curve, concentrations might range from 0 to 1000 ng/mL.[8]
 - \circ Pipette 100 μ L of each standard dilution into duplicate wells of the 96-well plate.[13] Include a "zero DNA" blank containing only 100 μ L of 1x TE buffer.
- Sample Preparation and Measurement:
 - Add 100 μL of each unknown DNA sample to separate wells.
 - Add 100 μL of the diluted **PicoGreen** working solution to all wells containing standards and samples.[13]
 - Mix well and incubate for 2-5 minutes at room temperature, protected from light.[5][7]
 - Measure the fluorescence using an excitation wavelength of ~480 nm and an emission wavelength of ~520 nm.[4][5][14]



Subtract the fluorescence value of the blank from all other readings. Plot the fluorescence
of the standards versus their concentration to generate a standard curve. Use this curve to
determine the concentration of the unknown samples.

Protocol for Staining dsDNA in Fixed Cells for Fluorescence Microscopy

This protocol adapts the principles of **PicoGreen** staining for the visualization of dsDNA in a cellular context.

Materials:

- PicoGreen reagent.
- · Phosphate-buffered saline (PBS).
- 4% Paraformaldehyde (PFA) in PBS for fixation.
- 0.1% Triton X-100 in PBS for permeabilization (optional, depends on the target).
- Mounting medium.
- Fluorescence microscope with appropriate filters (see Table 2).

Methodology:

- Cell Preparation:
 - Culture cells on glass coverslips or in imaging-compatible plates.
 - Wash the cells gently with PBS.
 - Fix the cells with 4% PFA for 10 minutes at room temperature.
 - Wash the cells three times with PBS.
 - If targeting intracellular DNA specifically, permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes. Wash three times with PBS.



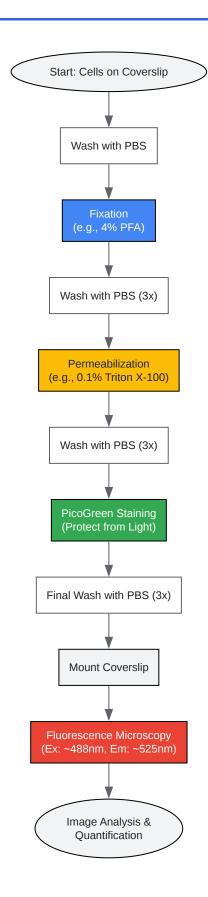
• PicoGreen Staining:

- Prepare a PicoGreen staining solution by diluting the concentrated stock in PBS or TE buffer (a 1:200 to 1:400 dilution is a good starting point, but may require optimization).
- Incubate the fixed (and permeabilized) cells with the **PicoGreen** staining solution.
 Incubation times can vary, but 30-90 minutes at 37°C or room temperature is often sufficient.[9] Protect from light during incubation.
- Wash the cells three times with PBS to remove unbound dye.
- Imaging:
 - Mount the coverslips onto microscope slides using an appropriate mounting medium.
 - Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., 488 nm excitation, 520-530 nm emission).[11] PicoGreen is relatively photostable, allowing for extended imaging sessions.[9]

Experimental Workflow Visualization

The following diagram illustrates the logical flow for staining dsDNA in fixed cells with **PicoGreen** for fluorescence microscopy analysis.





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Caption: Experimental workflow for staining fixed cells with **PicoGreen** dye.



Key Considerations and Best Practices

- Light Sensitivity: PicoGreen is susceptible to photodegradation. Both the concentrated stock and the working solutions should be protected from light.[1][2]
- Fresh Reagents: The diluted **PicoGreen** working solution has limited stability and should be prepared fresh before each experiment.[8]
- Interfering Substances: While robust, the assay's fluorescence can be affected by some ionic detergents and heparin.[6]
- Specificity: PicoGreen shows high specificity for dsDNA over ssDNA and RNA, which is a major advantage over other nucleic acid stains.[6][9]

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